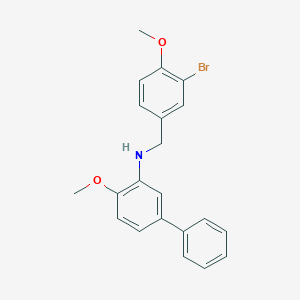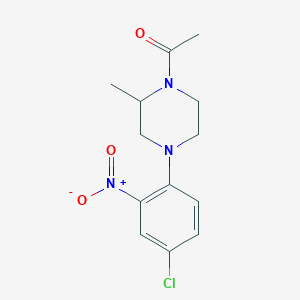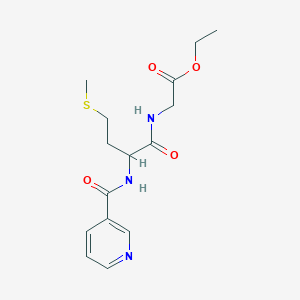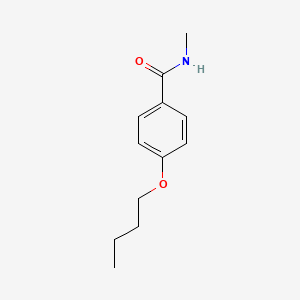
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide, commonly known as AB-PINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is classified as a Schedule I controlled substance in the United States, indicating its high potential for abuse and lack of accepted medical use. AB-PINACA is known for its potent psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis.
作用机制
AB-PINACA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain, spinal cord, and peripheral tissues. Activation of these receptors leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychoactive effects of AB-PINACA. The exact mechanism by which AB-PINACA interacts with the cannabinoid receptors is not fully understood, but it is believed to involve the formation of a stable complex between the drug and the receptor.
Biochemical and Physiological Effects:
AB-PINACA has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. These effects are similar to those produced by N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide and other cannabinoids, but AB-PINACA is much more potent and long-lasting. The potency of AB-PINACA is believed to be due to its high affinity for the CB1 receptor, which is the primary target of this compound.
实验室实验的优点和局限性
AB-PINACA has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 receptor. It can be used to study the role of the endocannabinoid system in various physiological processes, such as pain, mood, and appetite regulation. However, AB-PINACA also has several limitations, including its high potential for abuse and lack of specificity for the CB1 receptor. It is important to use caution when handling AB-PINACA and to follow proper safety protocols.
未来方向
There are several potential future directions for research on AB-PINACA, including investigating its potential therapeutic applications in the treatment of pain, mood disorders, and other conditions. Researchers may also explore the use of AB-PINACA as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, studies may be conducted to investigate the long-term effects of AB-PINACA use and its potential for addiction and other negative health outcomes. Overall, further research is needed to fully understand the pharmacological properties and potential therapeutic applications of AB-PINACA.
合成方法
AB-PINACA is synthesized in the laboratory using a multi-step process that involves the reaction of various chemical reagents. The starting materials for the synthesis of AB-PINACA are benzyl cyanide and 1-pentyl-3-(1-naphthoyl)indole. The two compounds are reacted in the presence of a catalyst, such as palladium on carbon, to produce N-benzyl-1-pentyl-1H-indole-3-carboxamide. This intermediate is then reacted with acetic anhydride and sodium acetate to produce AB-PINACA.
科学研究应用
AB-PINACA has been the subject of extensive scientific research due to its potential therapeutic applications. Researchers have investigated its effects on various biological systems, including the endocannabinoid system, which plays a critical role in regulating pain, mood, appetite, and other physiological processes. AB-PINACA has been shown to activate the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of N-benzyl-2-oxo-2-(1-pentyl-1H-indol-3-yl)acetamide and other cannabinoids.
属性
IUPAC Name |
N-benzyl-2-oxo-2-(1-pentylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-9-14-24-16-19(18-12-7-8-13-20(18)24)21(25)22(26)23-15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGRNZWRVJYGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)




![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)